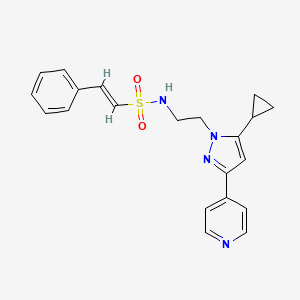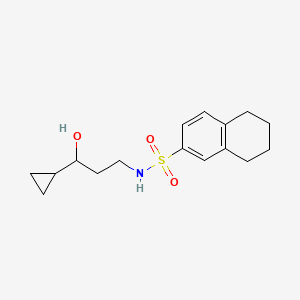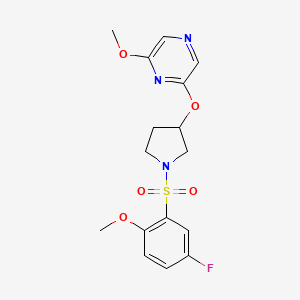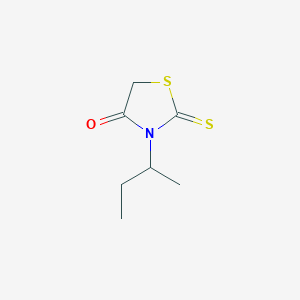
3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one, commonly referred to as 3-B2S1T4, is a sulfur-containing heterocyclic compound that has recently gained attention for its unique biological properties. It has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antitumor Applications
Research has developed preparative procedures for synthesizing derivatives that exhibit moderate antitumor activity against malignant tumor cells, with particular sensitivity in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020). Another study focused on the synthesis of 5-Ylidene derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, which were screened for antitumor activity, emphasizing the compound's potential in cancer treatment (Horishny & Matiychuk, 2020).
Antimicrobial and Antifungal Applications
The compound has been utilized in synthesizing new derivatives with promising antimicrobial and antifungal activities. For instance, a study demonstrated the synthesis of novel thiazolidin-4-one derivatives, which were evaluated as antimicrobial agents against various pathogens, showing significant potential in addressing microbial resistance (Gouda et al., 2010). Another research endeavor synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives, tested for their in vitro antibacterial and antifungal activities, highlighting the compound's versatility in creating potent antimicrobial agents (Baviskar et al., 2013).
Synthesis and Characterization of Derivatives
Further studies have explored the synthesis and characterization of derivatives with enhanced biological activities. For example, a novel heterocyclic system involving the compound was synthesized, showing excellent yields and higher purity in an ionic-liquid-mediated synthesis compared to conventional procedures. These compounds were evaluated for their antibacterial, antifungal, and insecticidal activities, exhibiting excellent results (Sharma & Jain, 2011). Another innovative approach involved the green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides in water, conforming to green chemistry principles and yielding nearly quantitative outcomes (Horishny & Matiychuk, 2020).
Propriétés
IUPAC Name |
3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS2/c1-3-5(2)8-6(9)4-11-7(8)10/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHQWZMSUCHFJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)CSC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

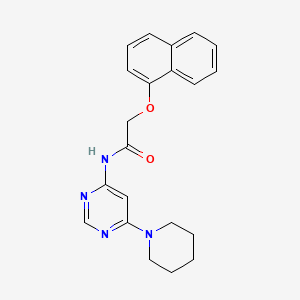
![4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2398717.png)
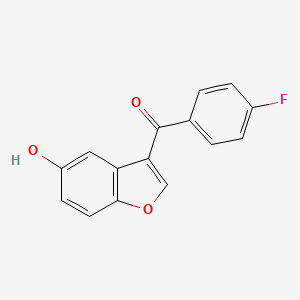
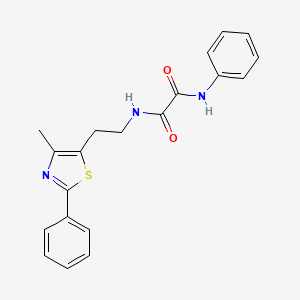

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398724.png)
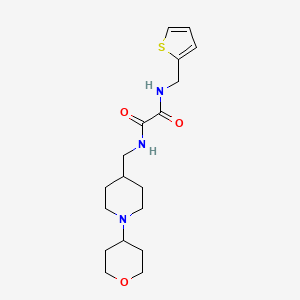
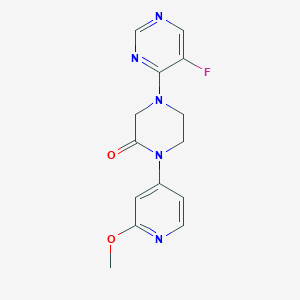
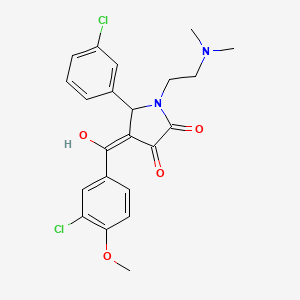
![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)
